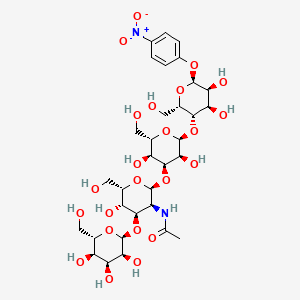

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

Vue d'ensemble

Description

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of this compound involves the transfer of galactose from UDP-galactose to acceptor sugars, such as N-Acetyl-glucosamine (GlcNAc), in a beta(1-4) linkage .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple sugar units linked together. The lactosylceramide (LacCer: Galβ1-4Glcβ1-1Cer) is used as a common acceptor substrate and is elongated by different glycosyltransferases, thereby defining the classes of glycosphingolipids with their respective core structures .Chemical Reactions Analysis

The chemical reaction of this compound involves the transfer of galactose from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) molecule present in the nonreducing end of acceptor glycan molecules, synthesizing the disaccharide moiety LacNAc (Galβ1-4Glc) that has a β1-4-glycosidic linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 1208.0±65.0 °C and a density of 1.73±0.1 g/cm3 .Applications De Recherche Scientifique

Glycolipid Analysis in Schistosoma Mansoni

Research by Wuhrer et al. (2000) analyzed glycolipids in the cercariae of the human blood fluke, Schistosoma mansoni. They identified several structures, including Gal(beta1-4)GlcNAc(beta1-3)Gal-NAc(beta1-4)Glc1-ceramide, which are specific to the cercarial life-cycle stage. These findings contribute to understanding the role of glycolipids in parasitic life cycles and potential targets for therapeutic intervention (Wuhrer et al., 2000).

Enzyme Assays in Oligosaccharide Biosynthesis

Datti et al. (1992) developed a sensitive coupled-enzyme assay for core 2 GlcNAc-T, an enzyme in the O-linked oligosaccharide biosynthesis pathway. This assay uses Gal beta 1-3GalNAc alpha-paranitrophenyl (pNp) as an acceptor, providing insights into the enzymatic processes involved in glycosylation, essential for understanding various cellular functions (Datti et al., 1992).

Glycosyltransferase Characterization

Sekine et al. (1994) purified and characterized a specific GlcNAc transferase from mouse kidney, contributing to our understanding of glycolipid metabolism. This enzyme showed specificity for substrates like Gal beta 1-3GalNAc beta 1-benzyl, providing valuable insights into glycosylation pathways (Sekine et al., 1994).

Mécanisme D'action

Target of Action

Based on its structure, it is likely to interact with enzymes involved in glycosylation processes, such as glycosyltransferases .

Mode of Action

Similar compounds are known to be involved in the transfer of galactose moieties to specific acceptor substrates, such as β-glcnac monosaccharides .

Biochemical Pathways

The compound is likely involved in the biosynthesis of glycosphingolipids, a class of lipids that play crucial roles in cell recognition and signaling . It may also participate in the synthesis of lactose, a disaccharide composed of galactose and glucose .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the action of β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases (B4GALTs) . These enzymes alternately link N-acetylglucosamine (GlcNAc) and galactose (Gal) via β1,3 and β1,4 glucoside bonds .

Cellular Effects

It is known that polylactosamines, which are synthesized by enzymes involved in the formation of this compound, play crucial roles in cellular functions ranging from differentiation to metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .

Temporal Effects in Laboratory Settings

It is known that the product is a solid at 20°C and should be stored in a frozen state (<0°C) to avoid degradation .

Metabolic Pathways

The metabolic pathways of this compound involve the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .

Subcellular Localization

It is known that glycosyltransferases, which are involved in the formation of this compound, are usually located in the Golgi apparatus .

Propriétés

IUPAC Name |

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZRTFVRDAQGP-RMCKFCKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659832 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148705-09-3 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)

![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)